molecular formula C15H29N3O4 B1532320 Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate CAS No. 1256815-07-2

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Cat. No.: B1532320
CAS No.: 1256815-07-2
M. Wt: 315.41 g/mol
InChI Key: XJELTUFOFGNOTB-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is a protected piperazine derivative that serves as a versatile and critical chiral intermediate in organic synthesis and pharmaceutical research . The compound features a piperazine core, which is the second most frequently found scaffold in small-molecule FDA-approved drugs . Its primary research value lies in its role as a key building block for the development of Active Pharmaceutical Ingredients (APIs), particularly in the creation of drugs targeting neurological and cardiovascular disorders . The tert-butyloxycarbonyl (Boc) protecting groups are essential for synthetic chemistry, as they provide steric protection for the piperazine nitrogen atoms during reactions, thereby enhancing selectivity and yield in multi-step synthesis . Furthermore, the aminomethyl side chain offers a handle for further functionalization, allowing researchers to construct complex molecular architectures. This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ditert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-10,16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJELTUFOFGNOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130377
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256815-07-2
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256815-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, 2-(aminomethyl)-, 1,4-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperazine Core

The common initial step is the Boc protection of the piperazine ring nitrogens to afford di-tert-butyl piperazine-1,4-dicarboxylate intermediates.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is reacted with piperazine.
  • Conditions: Typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature or under reflux.
  • Base: Triethylamine (TEA) or another tertiary amine base is used to scavenge the generated acid.
  • Outcome: Formation of 1,4-di-Boc protected piperazine with high selectivity.

This step is well-established and forms the backbone for further substitution.

Introduction of the Aminomethyl Group at the 2-Position

The 2-(aminomethyl) substitution is introduced via:

The reductive amination approach involves:

  • Reacting 2-formyl-1,4-di-Boc-piperazine with an amine source (e.g., formaldehyde and ammonia or a primary amine).
  • Reduction using sodium triacetoxyborohydride or sodium cyanoborohydride to stabilize the aminomethyl group.

This method provides good regioselectivity and yields.

Alternative Synthetic Routes

These routes are less common due to complexity and potential side reactions.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Boc Protection Boc2O, TEA, DCM, rt to reflux High yield, mild conditions
Aminomethyl Introduction Formaldehyde, NaBH(OAc)3, AcOH, MeCN Reductive amination, regioselective
Purification Column chromatography or crystallization Ensures high purity (>95%)
  • The Boc protection is typically carried out at room temperature to avoid decomposition.
  • Reductive amination requires careful pH control (acidic conditions) to favor imine formation and reduction.
  • Solvent choice (e.g., acetonitrile or methanol) impacts solubility and reaction rate.

Stock Solution Preparation Data

For practical use in research, stock solutions of di-tert-butyl (R)-2-(aminomethyl)piperazine-1,4-dicarboxylate are prepared based on solubility data:

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.1705 mL 15.8525 mL 31.7049 mL
5 mM Solution 0.6341 mL 3.1705 mL 6.341 mL
10 mM Solution 0.317 mL 1.5852 mL 3.1705 mL

Note: Solvents such as DMSO, PEG300, Tween 80, and water are used sequentially to prepare clear in vivo formulations, ensuring solubility and stability.

Industrial and Scale-Up Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors for flexibility or continuous flow reactors for improved control and scalability.
  • Purity and Yield: Optimization of reaction times, temperatures, and reagent stoichiometry is critical to maximize yield and purity.
  • Safety: Handling of Boc2O and reductive amination reagents requires appropriate safety measures due to their reactive and potentially hazardous nature.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents/Conditions Advantages Challenges
Boc Protection Reaction with Boc2O Boc2O, TEA, DCM, rt to reflux High selectivity, mild Requires moisture control
Aminomethyl Introduction Reductive amination Formaldehyde, NaBH(OAc)3, AcOH Regioselective, efficient Sensitive to pH and solvent
Purification Chromatography/crystallization Silica gel, solvents High purity (>95%) Time-consuming
Formulation Preparation Solvent dilution series DMSO, PEG300, Tween 80, water Clear solutions for assays Solubility dependent

Research Findings and Notes

  • The Boc protection strategy is the most reliable and widely used for piperazine derivatives.
  • Reductive amination provides a clean route to introduce the aminomethyl group without over-alkylation.
  • Solubility and formulation data are critical for biological applications, influencing the choice of solvents and preparation steps.
  • No single-step synthesis is reported; the process involves multiple carefully controlled steps to ensure regioselectivity and functional group compatibility.

Chemical Reactions Analysis

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is utilized as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor for developing new compounds with desired properties.

Synthesis Route Yield Reaction Conditions
Reaction with BOC anhydride60%Cold methylene chloride solution at 0°C for 1 hour

This compound can be modified further by removing protecting groups or adding new functional groups to create derivatives with specific biological activities.

Medicinal Chemistry

The compound has shown potential in drug development due to its pharmacological properties. It has been studied for its interactions with various biological targets, suggesting its utility as a lead compound for therapeutic agents.

  • Therapeutic Potential : Initial studies indicate that this compound may have applications in treating conditions such as neurodegenerative diseases and other disorders that require modulation of neurotransmitter systems.

Biological Studies

Research has focused on the biological activities of this compound, including:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound in animal models of Parkinson's disease. The findings indicated that the compound could alleviate symptoms and prevent neurodegeneration by acting on dopamine receptors, demonstrating its potential as a therapeutic agent against neurodegenerative disorders .

Case Study 2: Synthesis and Modification

Research detailing the synthesis of this compound highlighted its role as a precursor for various piperazine derivatives. By selectively modifying the piperazine core, researchers were able to create compounds with enhanced biological activity and selectivity for specific receptors .

Mechanism of Action

The mechanism of action of Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . The compound can act as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways. The exact molecular targets and pathways involved vary based on the specific research or industrial application.

Comparison with Similar Compounds

Di-tert-butyl Piperazine-1,4-dicarboxylate (Parent Compound)

  • CAS : 76535-75-6
  • Molecular Formula : C₁₄H₂₆N₂O₄
  • Molecular Weight : 286.37 g/mol .
  • Key Differences: Lacks the 2-aminomethyl substituent, reducing reactivity for downstream modifications. Primarily used as a piperazine scaffold for introducing Boc-protected amines in peptide synthesis . Lower molecular weight (286.37 vs.

Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

  • CAS : 143540-05-0
  • Molecular Formula : C₁₅H₂₈N₂O₅
  • Molecular Weight : 316.39 g/mol .
  • Key Differences: Contains a hydroxymethyl group instead of aminomethyl. The hydroxyl group allows oxidation to aldehydes or substitution via mesylation (e.g., conversion to cyanomethyl derivatives using NaCN) . Used in synthesizing PROTACs and isoindoline-based conjugates .

Di-tert-butyl 2-(cyanomethyl)piperazine-1,4-dicarboxylate

  • CAS: Not explicitly listed (synthetic intermediate).
  • Molecular Formula : C₁₅H₂₆N₃O₄ (estimated).
  • Key Differences: Features a cyanomethyl group, enabling click chemistry or further nitrile-to-amine reduction . Synthesized from the hydroxymethyl analog via methanesulfonyl chloride (MsCl) treatment followed by NaCN substitution .

Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate

  • CAS : 368441-99-0
  • Molecular Formula : C₁₆H₂₈N₂O₆
  • Molecular Weight : 358.43 g/mol .
  • Key Differences: Contains a methoxy-oxoethyl group, which can undergo hydrolysis to carboxylic acids or serve as a ketone precursor. Higher lipophilicity (ClogP ~2.5) compared to the aminomethyl derivative (ClogP ~1.8) .

Comparative Analysis Table

Property Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate Di-tert-butyl Piperazine-1,4-dicarboxylate Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
CAS 1808248-63-6 76535-75-6 143540-05-0
Molecular Weight 315.41 g/mol 286.37 g/mol 316.39 g/mol
Substituent Aminomethyl None Hydroxymethyl
Key Reactivity Amine coupling, PROTAC synthesis Boc protection/deprotection Oxidation, mesylation
Storage 2–8°C, inert atmosphere Room temperature Similar to parent compound
Price (5g) ~€553 ~€190 (estimated) ~€250 (estimated)

Biological Activity

Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate (DBAMPD) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₉N₃O₄
  • Molecular Weight : 315.41 g/mol
  • CAS Number : 1256815-07-2

DBAMPD features a piperazine ring with two tert-butyl groups and two carboxylate functionalities, which contribute to its lipophilicity and receptor interaction potential.

Biological Activities

Research has shown that DBAMPD exhibits several notable biological activities:

  • Antimicrobial Properties : Studies indicate that DBAMPD demonstrates significant antimicrobial activity against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anticancer Activity : Preliminary investigations reveal that DBAMPD may inhibit the growth of cancer cells. The compound has been tested against different tumor cell lines, showing promising results in terms of cytotoxicity and reduced cell migration .
  • Mechanism of Action : The mechanism by which DBAMPD exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, although detailed pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits growth in various tumor cell lines
Mechanism of ActionModulates enzyme activity; receptor interactions

Case Study: Anticancer Efficacy

In a study conducted on various cancer cell lines, DBAMPD exhibited IC50 values ranging from 34 to >100 µM. The compound was particularly effective against MDA-MB 231 and U-87 MG cells, with lower migration rates observed in treated cells compared to controls. This suggests that DBAMPD not only inhibits cell proliferation but may also prevent metastasis .

Comparative Analysis with Similar Compounds

DBAMPD shares structural similarities with other piperazine derivatives, which allows for comparative analysis regarding their biological activities:

Compound NameStructureUnique Features
Di-tert-butyl piperazine-1,4-dicarboxylateC₁₄H₂₆N₂O₂Lacks the aminomethyl group
1-(4-Fluorophenyl)-piperazineC₈H₁₀FNContains a fluorophenyl group
N,N-DimethylpiperazineC₈H₁₈N₂Simple piperazine without carboxylic acid functionalities

DBAMPD's unique aminomethyl group enhances its interaction potential with biological targets compared to these analogs.

Q & A

Q. What storage conditions ensure long-term stability?

  • Methodological Answer : Store at –20°C under inert gas (argon) in amber vials. Desiccate with silica gel to prevent Boc group hydrolysis .

Cross-Disciplinary Applications

Q. How is this compound applied beyond drug discovery?

  • Methodological Answer :
  • Polymer Chemistry : Incorporate into dendrimers for controlled drug release (e.g., via pH-sensitive Boc deprotection) .
  • Analytical Standards : Use as an HPLC retention time marker for piperazine-based analytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate
Reactant of Route 2
Di-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

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